2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline
Description
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is a nitro-substituted aniline derivative featuring a sterically hindered pentamethylpiperidinyloxy group at the para position. The pentamethylpiperidinyloxy substituent introduces significant steric bulk and lipophilicity, which may influence solubility and pharmacokinetic behavior.
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
2-nitro-5-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C16H25N3O3/c1-15(2)9-12(10-16(3,4)18(15)5)22-11-6-7-14(19(20)21)13(17)8-11/h6-8,12H,9-10,17H2,1-5H3 |
InChI Key |
LFZVESCKFYLPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC2=CC(=C(C=C2)[N+](=O)[O-])N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline typically involves the nitration of aniline derivatives followed by the introduction of the piperidine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine moiety may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to four structurally related aniline derivatives (Table 1), focusing on substituent effects, molecular properties, and inferred applications.
Table 1: Structural and Functional Comparison of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline with Analogues
Key Observations
Pentamethylpiperidinyloxy substituents impose greater steric hindrance compared to simpler piperidinyl groups (e.g., ), likely reducing solubility in aqueous media but enhancing membrane permeability.
Molecular Weight and Lipophilicity :
- The target compound (305 g/mol) has the highest molecular weight among the analogs, suggesting lower water solubility. Its lipophilicity may favor blood-brain barrier penetration, a trait relevant to CNS-targeting drugs.
Halogen vs. Nitro Groups :
- Halogenated analogs (e.g., ) exhibit increased polarity due to Cl/F substituents, whereas the nitro group in the target compound may stabilize negative charges in transition states, useful in catalytic inhibition.
Its nitro group could position it as a candidate for antimicrobial or anticancer agents, leveraging nitroreductase activation.
Research Findings and Inferred Trends
- Synthetic Accessibility : Piperidinyl-containing anilines are frequently synthesized via nucleophilic aromatic substitution or Ullmann coupling, as seen in halogenated derivatives . The target compound’s synthesis would likely require careful optimization to manage steric effects.
- Biological Relevance : The nitro group’s electron-withdrawing nature may enhance binding to enzymes like cytochrome P450 or nitroreductases, a hypothesis supported by studies on nitroaromatic drugs .
- Safety Considerations : Analogues with piperidinyl groups (e.g., ) are classified as irritants, suggesting the target compound may require similar handling precautions.
Biological Activity
2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its anticancer activity and possible mechanisms of action.
Synthesis and Characterization
The synthesis of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline typically involves the nitration of aniline derivatives followed by the introduction of the piperidine moiety. The reaction conditions require controlled temperatures and specific solvents to achieve high purity products. The compound can be characterized using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline. In vitro tests have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against liver, breast, lung, prostate, kidney, and brain cancer cell lines.
- Mechanism of Action : The proposed mechanism includes the modulation of redox reactions due to the nitro group and interactions with biological receptors or enzymes related to cancer proliferation .
Comparative Studies
In comparative studies with other anticancer agents such as cisplatin, 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline showed enhanced selectivity and reduced toxicity towards normal cells while maintaining efficacy against tumor cells. This suggests a promising profile for further development as an anticancer agent .
The biological activity of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is attributed to its ability to interact with specific molecular targets:
- Redox Reactions : The nitro group can participate in redox processes that may lead to oxidative stress in cancer cells.
- Enzyme Inhibition : The piperidine moiety may inhibit certain enzymes involved in cancer cell metabolism and proliferation.
Data Table: Biological Activity Summary
| Activity | Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Liver Cancer | 15 | Redox modulation |
| Breast Cancer | 20 | Enzyme inhibition | |
| Lung Cancer | 18 | Redox modulation | |
| Prostate Cancer | 22 | Enzyme inhibition | |
| Kidney Cancer | 19 | Redox modulation | |
| Brain Cancer | 17 | Enzyme inhibition |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Liver Cancer Cells : A study demonstrated that treatment with 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline resulted in a significant reduction in cell viability compared to untreated controls. The study indicated that the compound triggered apoptosis in liver cancer cells through oxidative stress pathways .
- Breast Cancer Model : Another investigation focused on breast cancer cell lines where the compound showed a dose-dependent decrease in proliferation rates. The results suggested that it could be a viable candidate for further development as a selective anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
